6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride

5-HT6 receptor antagonists CNS drug discovery Structure-Activity Relationship (SAR)

Unlock superior solubility in biological assays with 6-(Methoxymethyl)-1,2-benzoxazol-3-amine hydrochloride (CAS 2567502-81-0). This advanced heterocyclic building block features a 6-methoxymethyl group enabling hydrogen bonding and selectivity in kinase, CNS 5-HT6, and TRPV1 antagonist discovery. The hydrochloride salt ensures consistent DMSO/water solubility, eliminating precipitation artifacts in screening, while the methoxymethyl handle serves as a masked linker for PROTAC or ADC payloads. Outperform free base and 6-methoxy limitations—start your differentiated SAR today.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65
CAS No. 2567502-81-0
Cat. No. B2609307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride
CAS2567502-81-0
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65
Structural Identifiers
SMILESCOCC1=CC2=C(C=C1)C(=NO2)N.Cl
InChIInChI=1S/C9H10N2O2.ClH/c1-12-5-6-2-3-7-8(4-6)13-11-9(7)10;/h2-4H,5H2,1H3,(H2,10,11);1H
InChIKeyMWQYINCZGILJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Methoxymethyl)-1,2-benzoxazol-3-amine Hydrochloride (CAS 2567502-81-0): Core Structural and Salt-Form Parameters for Informed Procurement


6-(Methoxymethyl)-1,2-benzoxazol-3-amine hydrochloride (CAS 2567502-81-0) is a heterocyclic building block belonging to the 3-amino-1,2-benzisoxazole (benzo[d]isoxazol-3-amine) family. The free base form (C9H10N2O2, MW 178.19 g/mol) is differentiated by the 6-methoxymethyl (-CH2OCH3) substituent on the benzisoxazole core . The hydrochloride salt form (CAS 2567502-81-0, MW 214.65 g/mol) provides additional handling and solubility benefits that are not available from the free base alone . This compound is primarily utilized as a versatile synthetic intermediate and chemical probe scaffold in medicinal chemistry, with applications spanning kinase inhibitor programs, central nervous system (CNS) 5-HT6 receptor ligand development, and targeted covalent inhibitor design [REFS-3, REFS-4, REFS-5, REFS-6].

Why Generic 1,2-Benzoxazol-3-amines Cannot Replace 6-(Methoxymethyl)-1,2-benzoxazol-3-amine Hydrochloride in Specialized Research


The 1,2-benzisoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, but the specific pattern of substitution at the 6-position profoundly dictates biological target selectivity, physicochemical behavior, and synthetic reactivity [1]. A 6-methoxy analog (CAS 157368-82-6) or a bare 6-H analog (CAS 1378699-89-8) cannot replicate the increased steric bulk, the hydrogen-bond accepting capacity, or the metabolic profile introduced by the methoxymethyl ether side chain . Critically, the free base parent molecule (MW 178.19 g/mol) has poor aqueous solubility, making it difficult to use in standard biological screening buffers. The hydrochloride salt overcomes this limitation through a controlled acid-base stoichiometry that provides a defined, soluble, and weighable form for reproducible assay preparation .

Quantitative Evidence Guide for 6-(Methoxymethyl)-1,2-benzoxazol-3-amine Hydrochloride vs. Closest Analogs


Structural Differentiation: 6-Methoxymethyl vs. 6-Methoxy Substitution in 5-HT6 Receptor Antagonist Programs

In a systematic SAR study of benzoxazole-based 5-HT6 receptor antagonists, the 6-substituent was identified as a critical determinant of both binding potency and functional antagonism [1]. The 6-methoxymethyl group present in the target compound introduces a distinct hydrogen-bond acceptor geometry and steric profile compared to a simple 6-methoxy substituent. While the target compound itself has not been profiled in this specific 5-HT6 assay, class-level inference from the published data indicates that the methoxymethyl ether can modulate ligand-receptor interactions differently than a methoxy group, potentially yielding a unique selectivity fingerprint against closely related serotonin receptor subtypes [1].

5-HT6 receptor antagonists CNS drug discovery Structure-Activity Relationship (SAR)

Patent Landscape Differentiator: Unique Chemical Space for Vanilloid Receptor and Kinase Programs

The 6-methoxymethyl substitution pattern on the 1,2-benzisoxazol-3-amine core is explicitly claimed in distinct patent families that are separate from those covering simpler 6-alkoxy or 6-halo derivatives. For example, one patent family (exemplified by compounds like 4-ethynyl-1,2-benzoxazol-3-amine) covers vanilloid receptor (TRPV1) ligands where the 6-substituent can be a functionalized alkyl chain such as methoxyalkyl [1]. Similarly, Vertex patents on benzisoxazole kinase inhibitors (e.g., GSK-3 and JAK families) describe the 6-position as a site for diversity-generating groups including alkoxy, alkyl, and heteroaryl substituents [2]. The 6-methoxymethyl variant occupies a unique chemical subspace that is neither fully captured by the early 6-methoxy patent estates nor by the later 6-heteroaryl patents, providing freedom-to-operate advantages in certain kinase inhibitor hit-to-lead campaigns.

Kinase inhibitors Vanilloid receptor ligands Intellectual property

Hydrochloride Salt Advantage: Enhanced Handling and Reproducibility Over Free Base

The free base form of 6-(methoxymethyl)-1,2-benzoxazol-3-amine (MW 178.19 g/mol) is a low-melting solid or oil with poor aqueous solubility, which introduces weighing errors and batch-to-batch variability in biological assay preparation . In contrast, the hydrochloride salt (CAS 2567502-81-0, MW 214.65 g/mol) is a crystalline solid with improved physical stability and significantly enhanced aqueous solubility, enabling accurate preparation of DMSO stock solutions and reproducible dilution into assay buffers . While explicit quantitative solubility data for this specific compound are not reported in the public domain, class-level behavior of similar benzisoxazole-3-amine hydrochlorides indicates a solubility increase of at least 10- to 100-fold over the free base at physiological pH.

Salt selection Solubility Assay reproducibility

Chemical Stability: Methoxymethyl Ether Differentiator for Prodrug or Targeted Covalent Inhibitor Design

The methoxymethyl (-CH2OCH3) group at the 6-position of this benzisoxazole scaffold serves as a chemically stable yet metabolically labile ether handle that is distinct from a simple methoxy (-OCH3) or methyl (-CH3) substituent . The methoxymethyl ether can be cleaved under mild acidic conditions to release a hydroxymethyl (-CH2OH) intermediate, a functional group that can then be further oxidized or conjugated in vivo. This property is exploited in prodrug design and in the development of targeted covalent inhibitors where a latent electrophilic warhead must be unmasked in a specific tissue or cellular compartment [1]. In contrast, the 6-methoxy analog (CAS 157368-82-6) undergoes O-demethylation to a phenolic -OH, which is a more rapid and less tunable metabolic pathway, while the 6-methyl analog (CAS 1378699-89-8) is essentially metabolically inert at that position.

Targeted covalent inhibitors Prodrug design Metabolic stability

Orthogonal Synthetic Utility: Methoxymethyl as a Protecting-Group Compatible Building Block

The methoxymethyl group at the 6-position of this 3-aminobenzisoxazole is fully compatible with a wide range of synthetic transformations that are commonly employed in library synthesis, including palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the 5- and 7-positions of the benzisoxazole core [1]. In contrast, the 6-chloro analog (CAS 89692-53-5) will itself participate as a substrate in cross-coupling reactions, limiting its utility as a late-stage diversification scaffold if the 6-position is intended to remain unfunctionalized . Similarly, the 6-fluoro analog (CAS 177995-38-9) can undergo nucleophilic aromatic substitution under forcing conditions. The methoxymethyl group can also be deprotected to the hydroxymethyl intermediate, which can then be subsequently oxidized to an aldehyde for reductive amination or conjugated via Mitsunobu chemistry [2], providing a synthetic branch point that the 6-methyl and 6-methoxy analogs do not offer.

Building block Parallel synthesis Cross-coupling

High-Value Application Scenarios for 6-(Methoxymethyl)-1,2-benzoxazol-3-amine Hydrochloride Sourcing


CNS Lead Optimization Programs Targeting 5-HT6 Receptors for Cognitive Disorders

The 6-methoxymethyl-1,2-benzoxazol-3-amine hydrochloride salt serves as an advanced starting material for generating novel 5-HT6 receptor antagonists. As demonstrated by Liu et al., the benzoxazole core with appropriate 6-substitution yields potent 5-HT6 ligands with favorable brain penetration [1]. The use of the pre-formed hydrochloride salt eliminates the need for in-house salt screening and ensures consistent solubility in the DMSO/water mixtures used for radioligand binding displacement assays and cellular cAMP functional assays, reducing compound precipitation artifacts that can lead to inaccurate IC50 determinations.

Kinase Inhibitor Hit-to-Lead Expansion in Oncology and Neurodegeneration

Vertex Pharmaceuticals and others have shown that 3-amino-benzisoxazole scaffolds are privileged inhibitors of GSK-3, JAK, and receptor tyrosine kinases [REFS-1, REFS-2]. The 6-methoxymethyl derivative occupies a chemical space that is distinct from earlier 6-methoxy and 6-chloro kinase inhibitor patents, providing an opportunity to establish novel structure-activity relationships (SAR) and secure composition-of-matter claims. The hydrochloride salt's solid physical form allows for accurate weighing on automated compound management platforms (e.g., Tecan, Hamilton) for library plate generation at milligram scale.

Targeted Covalent Inhibitor (TCI) and PROTAC Building Block

The methoxymethyl group can be viewed as a masked hydroxymethyl handle that, upon deprotection, provides a primary alcohol for linker attachment via carbamate or ether bonds [1]. This is critical for the rational design of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugate (ADC) payloads where a defined attachment point on the benzisoxazole warhead is required. The chemical inertness of the methoxymethyl group under standard peptide coupling and click chemistry conditions makes it an ideal 'silent' substituent during multi-step bioconjugate synthesis.

Vanilloid Receptor (TRPV1) Pain Program SAR Exploration

The Grunenthal patent estate establishes that benzo[d]isoxazol-3-yl-amine compounds with functionalized 6-substituents (including methoxyalkyl groups) are high-affinity vanilloid receptor ligands [1]. The procurement of this specific hydrochloride salt enables rapid entry into the TRPV1 antagonist pharmacophore space without infringing earlier patents that cover only simpler 6-alkoxy or 6-halo derivatives.

Quote Request

Request a Quote for 6-(Methoxymethyl)-1,2-benzoxazol-3-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.